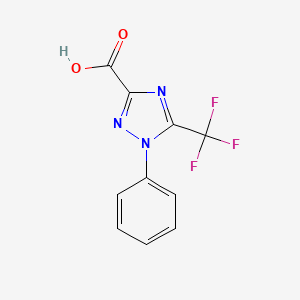

1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H6F3N3O2 |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

1-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)9-14-7(8(17)18)15-16(9)6-4-2-1-3-5-6/h1-5H,(H,17,18) |

InChI Key |

IPWUYJGTOCXRKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acid derivatives. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .

Chemical Reactions Analysis

Condensation-Cyclization Approach

The compound is synthesized via condensation of aminoguanidine bicarbonate with carboxylic acids, followed by cyclization. For example, the preparation of structurally related 3-amino-1H-1,2,4-triazoles involves:

-

Mixing aminoguanidine bicarbonate with a substituted carboxylic acid (e.g., trifluoromethyl-phenylacetic acid).

-

Refluxing the mixture in toluene using a Dean-Stark apparatus to remove water, facilitating cyclization .

-

Isolating the product as a white solid in high yields (91–99%) .

Key Reagents :

-

Aminoguanidine bicarbonate

-

Substituted carboxylic acid

-

Toluene (solvent)

| Step | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Condensation and Cyclization | Reflux in toluene with Dean-Stark | 91–99% |

Oxidative Cyclization

For 1,2,4-triazoles, oxidative cyclization using ceric ammonium nitrate (CAN) has been reported. CAN acts as both an oxidant and Lewis acid, enabling cyclization of precursors like β-d-glucopyranosyl hydrazones:

-

Activation of amino groups via CAN.

-

Formation of diazine intermediates.

Key Reagents :

-

Ceric ammonium nitrate (CAN)

-

β-d-Glucopyranosyl hydrazone derivatives

Reactivity with Strong Oxidizing Agents and Bases

The compound reacts with strong oxidizing agents (e.g., peroxides, nitric acid) and bases (e.g., NaOH, KOH), as noted in its safety profile. These reactions may involve:

-

Degradation of the triazole ring under harsh conditions.

-

Hydrolysis of the carboxylic acid group to form salts or esters.

Functional Group Modifications

-

Amidation/Esterification : The carboxylic acid (-COOH) group can undergo amidation or esterification with amines/alcohols.

-

Metal-Catalyzed Coupling : While not explicitly reported for this compound, the trifluoromethyl group’s electron-withdrawing nature may stabilize intermediates in reactions like Suzuki coupling.

Formation of the Triazole Ring

The synthesis mechanism involves:

-

Condensation : Aminoguanidine reacts with the carboxylic acid to form an amidrazone intermediate.

-

Cyclization : Loss of water and rearrangement leads to the triazole ring .

Proposed Mechanism (Adapted from ):

textAminoguanidine + Carboxylic Acid → Amidrazone Intermediate Amidrazone → Triazole via Dehydration and Cyclization

Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group enhances lipophilicity and stabilizes intermediates due to its electron-withdrawing nature. This property is critical in medicinal chemistry for improving drug-target binding.

Comparison of Triazole Isomers

Analytical Characterization

The compound is characterized using:

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid is in agricultural chemistry. Its ability to act as a fungicide has been explored in various studies. The compound demonstrates efficacy against several plant pathogens, making it a candidate for developing new agricultural fungicides.

Pharmaceutical Research

The compound's structural characteristics have led to investigations into its potential as a pharmaceutical agent. Research has focused on its role as an anti-inflammatory and antimicrobial agent. Studies have indicated that derivatives of this compound may exhibit significant biological activity, warranting further exploration in drug development.

Material Science

In material science, the unique properties of this triazole compound are being investigated for applications in creating advanced materials. Its ability to form stable complexes with metals can be utilized in catalysis and as a precursor for synthesizing novel materials.

Coordination Chemistry

The compound's coordination chemistry is of interest due to its ability to form complexes with various metal ions. These complexes can exhibit interesting electronic and optical properties, making them suitable for applications in sensors and electronic devices.

Case Study 1: Fungicidal Activity

A study published in Journal of Agricultural and Food Chemistry evaluated the fungicidal properties of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid against Fusarium graminearum. The results indicated that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use in crop protection formulations.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) investigated the antimicrobial activity of this triazole derivative against various bacterial strains. The findings revealed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Structure : Differs in triazole ring substitution (1,2,3-triazole vs. 1,2,4-triazole) and substituent positions.

- Activity : Demonstrates potent antitumor activity, inhibiting c-Met kinase and inducing apoptosis in cancer cell lines (e.g., NCI-H522 lung cancer cells with 68.09% growth inhibition) .

- Key Difference : The 1,2,3-triazole core may alter binding affinity compared to the 1,2,4-triazole isomer, impacting selectivity for biological targets.

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate

- Structure : Replaces the carboxylic acid with an ethyl ester (-COOEt) and substitutes phenyl with a 3-(trifluoromethyl)phenyl group.

- Application : Used as a synthetic intermediate for further functionalization. The ester group improves lipophilicity, aiding membrane permeability in drug discovery .

Agrochemical Analogues

Fenchlorazole (1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid)

- Structure : Contains a trichloromethyl (-CCl₃) group and 2,4-dichlorophenyl substituent.

- Application : Acts as a herbicide safener, protecting crops from phytotoxicity .

Substituent-Driven Activity Variations

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

- Structure : Lacks the phenyl group at position 1.

- Property : Reduced aromatic interactions due to the absence of the phenyl ring, leading to lower antitumor activity compared to the phenyl-substituted analogue .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility |

|---|---|---|---|---|

| 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | C₁₀H₆F₃N₃O₂ | 257.17 | 1.8* | Low |

| Fenchlorazole | C₁₀H₆Cl₃N₃O₂ | 314.53 | 3.2 | Insoluble |

| 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | C₁₀H₅ClF₃N₃O₂ | 295.61 | 2.1 | Moderate |

*Estimated using fragment-based methods.

Biological Activity

1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1707359-86-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid is C₁₀H₆F₃N₃O₂, with a molecular weight of 257.17 g/mol. The presence of the trifluoromethyl group significantly influences its biological properties.

Antiviral Activity

Research indicates that triazole derivatives exhibit antiviral properties. For instance, studies on related compounds have shown that modifications in the triazole structure can enhance antiviral activity against HIV-1. The compound's potential as an HIV-1 CA inhibitor has been explored through structure-based design approaches, highlighting its ability to interact with viral proteins effectively .

Table 1: Antiviral Activity Comparison

| Compound | Target Virus | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| PF-74 | HIV-1 | CA protein inhibitor | 0.056 |

| 6a-9 | HIV-1 | CA protein inhibitor | 8.18 |

| 1-Phenyl... | TBD | TBD | TBD |

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Triazole derivatives have been reported to exhibit micromolar inhibitory activity against various bacterial strains, particularly those producing metallo-beta-lactamases (MBLs). The introduction of the trifluoromethyl group has been associated with improved potency against these resistant strains .

Table 2: Antibacterial Activity Against MBL-Producing Strains

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| CP-35 | NDM-1-producing E. coli | 32 |

| CP-56 | VIM-2-producing K. pneumoniae | 16 |

| CP-57 | VIM-4-producing K. pneumoniae | 8 |

Structure-Activity Relationship (SAR)

The SAR studies emphasize the significance of substituents in enhancing biological activity. The trifluoromethyl group has been shown to increase the potency of triazole derivatives by improving binding affinity to target proteins .

Key Findings:

- The position and nature of substituents greatly affect the biological efficacy.

- Introduction of electron-withdrawing groups like trifluoromethyl enhances interaction with target sites.

Case Study 1: HIV Inhibition

A study focusing on phenyl-triazole derivatives demonstrated that specific modifications led to enhanced antiviral activity against HIV. The compound exhibited a notable IC50 value in inhibiting viral replication stages .

Case Study 2: Antibacterial Efficacy

In vitro studies revealed that certain triazole derivatives showed synergistic effects when combined with existing antibiotics against multidrug-resistant bacteria. This highlights the potential for developing combination therapies utilizing compounds like 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid .

Q & A

Q. What approaches enhance the compound’s bioavailability for in vivo applications?

- Methodological Answer :

- Salt Formation : Prepare sodium or lysine salts to improve aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) for sustained release. Characterize using dynamic light scattering (DLS) and in vitro release assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.